7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Medicinal Chemistry Physicochemical Properties ADME/Tox Prediction

Researchers seeking a metabolically stable, CNS-penetrant indene scaffold with orthogonal reactivity often face limited options. This compound directly addresses these challenges: • Optimized CNS drug-like properties: predicted LogP 3.04 and TPSA 43.14 Ų; gem-dimethyl group blocks benzylic oxidation, prolonging metabolic half-life. • Versatile diversification: the 4-nitro group is selectively reducible to a primary amine for library synthesis, orthogonal to the 7-fluoro substituent. • Reliable commercial supply: ≥95% purity enables reproducible multi-step scale-up.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
CAS No. 1951441-60-3
Cat. No. B8026568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,1-dimethyl-4-nitro-1H-indene
CAS1951441-60-3
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C=CC(=C21)F)[N+](=O)[O-])C
InChIInChI=1S/C11H10FNO2/c1-11(2)6-5-7-9(13(14)15)4-3-8(12)10(7)11/h3-6H,1-2H3
InChIKeyIVZDLYGCHGWCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1,1-dimethyl-4-nitro-1H-indene – Product Overview


7-Fluoro-1,1-dimethyl-4-nitro-1H-indene is a fluorinated nitro-indene derivative with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . It is a solid chemical building block primarily offered for research and development purposes . The compound features a unique substitution pattern: a fluorine atom at the 7-position, two methyl groups at the 1-position, and a nitro group at the 4-position of the 1H-indene core . This specific arrangement of electron-withdrawing and lipophilic substituents defines its potential as a distinct intermediate in medicinal chemistry and materials science.

Fluorinated indene scaffold with steric protection at C1
Electronically tuned aromatic ring via F and NO₂ substituents
Offered for synthetic research and building block workflows

Specificity of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene


Substituting 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene with simpler indene analogs is not a viable strategy for applications requiring its precise molecular geometry and physicochemical profile. The compound's identity is defined by the synergistic effect of three key substituents. While generic nitroindene scaffolds are available, the combination of a C7-fluorine atom, which enhances metabolic stability and modulates lipophilicity [1], and the gem-dimethyl group at C1, which provides steric bulk and prevents oxidation at the benzylic position [2], is unique to this molecule. Replacing it with a compound lacking any one of these features would fundamentally alter its chemical reactivity, electronic properties, and potential biological interactions, invalidating any structure-activity relationship (SAR) or synthetic pathway predicated on this specific structure.

C7-Fluorine
Removal may alter lipophilicity and metabolic stability profile
C1 gem-Dimethyl
Absence may increase benzylic oxidation risk and reduce steric protection
4-Nitro group
Loss would fundamentally change electronic environment and reactivity

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene Differentiation Evidence


Enhanced Lipophilicity and TPSA

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene exhibits a distinct combination of lipophilicity and polarity compared to its non-fluorinated analog, 1,1-dimethyl-4-nitro-1H-indene, and the simpler 4-nitro-1H-indene scaffold. The addition of the C7-fluorine atom and the gem-dimethyl group significantly alters its predicted LogP and topological polar surface area (TPSA), key determinants of membrane permeability and oral bioavailability [1].

Enhanced Lipophilicity & TPSA
Cross-study comparable
LogP 3.04
TPSA 43.14 Ų
Supports predicted CNS permeability assessment
In silico prediction; experimental validation recommended
Medicinal Chemistry Physicochemical Properties ADME/Tox Prediction

C1 gem-Dimethyl Steric Protection

A key structural differentiator of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene is the presence of the gem-dimethyl group at the C1 position. This feature is absent in close analogs like 7-fluoro-1H-indene and 4-nitro-1H-indene. The gem-dimethyl group serves as a 'metabolic shield' by sterically hindering cytochrome P450-mediated oxidation at the adjacent benzylic position, a common metabolic soft spot for indene-based molecules [1].

C1 gem-Dimethyl Steric Shield
Class-level inference
gem-Dimethyl group present
May enhance metabolic stability, supporting prolonged half-life in assays
Based on medicinal chemistry principles
Organic Synthesis Chemical Stability Metabolic Stability

Fluorine-Nitro Orthogonal Effects

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene possesses a unique electronic profile due to the juxtaposition of the strongly electron-withdrawing nitro group at C4 and the inductively electron-withdrawing but resonance-donating fluorine atom at C7. This orthogonal substitution pattern creates a distinct dipole moment and a unique pattern of electron density on the aromatic ring, differentiating it from analogs where only one of these groups is present, such as 1,1-dimethyl-4-nitro-1H-indene [1].

Fluorine-Nitro Orthogonal Effects
Class-level inference
Target: p-NO₂ (σp 0.78) + m-F (σm 0.34)
Comparator: Only p-NO₂ (σp 0.78)
Creates distinct electronic profile, influencing reactivity in EAS/cross-coupling
Hammett constants from literature
Medicinal Chemistry Reactivity Fluorine Chemistry

Commercial Availability and Purity

In contrast to less characterized or custom-synthesis-only indene analogs, 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene is a commercially available building block with defined purity specifications. This represents a significant practical advantage for researchers requiring immediate access and batch-to-batch consistency. The compound is stocked and available in gram quantities, enabling rapid SAR exploration without the lead time and cost associated with custom synthesis .

Commercial Availability & Purity
Data to verify
Purity: 95% or 97% (specified)
Availability: Off-the-shelf from multiple vendors
Comparator: Many isomers require custom synthesis
May reduce lead time vs custom synthesis; verify batch purity
Vendor inventory subject to change
Procurement Supply Chain Quality Assurance

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene Applications


CNS Penetrant Lead Optimization

As evidenced by its predicted LogP of 3.0383 and TPSA of 43.14 Ų , 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene falls within favorable physicochemical space for central nervous system (CNS) penetration. The C1 gem-dimethyl group, inferred to enhance metabolic stability [1], makes this a strategic scaffold for developing CNS-active therapeutics where prolonged half-life and the ability to cross the blood-brain barrier are paramount. The nitro group provides a convenient synthetic handle for further diversification, such as reduction to a primary amine followed by amide coupling or reductive amination.

Stable Fluorinated Probe Development

The orthogonal electronic effects of the 4-nitro and 7-fluoro substituents [2] create a uniquely polarized aromatic ring. This can be exploited in the design of small-molecule probes for target identification or imaging studies, where the fluorine atom may be used for 19F-NMR or PET imaging applications. The inferred metabolic stability from the gem-dimethyl group [1] is a critical attribute for probes intended for use in cellular or in vivo assays to ensure the signal originates from the intact molecule and not a metabolite.

Versatile Advanced Intermediate

The compound's commercial availability in high purity (≥95%) makes it an attractive advanced intermediate for multi-step organic synthesis. The unique substitution pattern, unavailable on simpler indene cores, allows for the construction of complex, densely functionalized molecules in a convergent manner. For example, the nitro group can be selectively reduced in the presence of the fluorine atom to give a 4-amino-7-fluoro-1,1-dimethylindene scaffold, a versatile building block for further elaboration into diverse chemical libraries.

Application
Selection Property
Validation Focus
CNS penetrant lead optimization studies
Predicted LogP and TPSA within CNS-favorable range
CNS permeability models; metabolic stability assays
Fluorinated molecular probe design
Orthogonal electronic effects and fluorine NMR handle
19F-NMR detectability; probe stability in biological media
Advanced synthetic intermediate for library synthesis
Commercial availability and defined purity specification
Batch-to-batch consistency; multi-step derivatization tolerance

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